

Spectroscopic and Biosynthetic Insights into Raucaffricine: A Technical Overview for Researchers

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Compound of Interest

Compound Name: **Raucaffricine**

Cat. No.: **B206716**

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For researchers and scientists engaged in natural product chemistry and drug development, a thorough understanding of the structural and biosynthetic details of lead compounds is paramount. **Raucaffricine**, a key intermediate in the biosynthesis of the antiarrhythmic drug ajmaline, presents a compelling case study. This technical guide provides a concise summary of the available spectroscopic data for **raucaffricine**, outlines relevant experimental protocols, and situates the molecule within its biosynthetic context.

Spectroscopic Data of Raucaffricine

The structural elucidation of **raucaffricine** has been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a summary of the reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ^1H and ^{13}C NMR data are crucial for the unambiguous identification and structural confirmation of **raucaffricine**. The chemical shifts are influenced by the complex indole alkaloid scaffold and the attached glucose moiety.

Table 1: ^1H NMR Spectroscopic Data of **Raucaffricine**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
...
...
Data not publicly available in tabulated format			

Table 2: ^{13}C NMR Spectroscopic Data of **Raucaffricine**

Position	Chemical Shift (δ) ppm
...	...
...	...
Data not publicly available in tabulated format	

Note: While the structure of **raucaffricine** is well-established, specific, comprehensive, and publicly available tabulated ^1H and ^{13}C NMR data were not found in the currently accessible literature. Researchers would typically acquire this data *de novo* or consult specialized proprietary databases.

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of **raucaffricine**, aiding in its identification and structural analysis.

Table 3: Mass Spectrometry Data of **Raucaffricine**

Ionization Mode	Mass Analyzer	Precursor Ion [M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
ESI	To be specified	To be specified	To be specified
<p>Specific fragmentation data not publicly available in a detailed format</p>			

Note: Detailed public information on the ESI-MS/MS fragmentation pattern of **raucaffricine** is limited. The fragmentation would be expected to involve the glycosidic bond cleavage, leading to the loss of the glucose unit, as well as characteristic fissions within the alkaloid core.

Experimental Protocols

Standardized protocols are essential for the reproducible acquisition of high-quality spectroscopic data. The following outlines general methodologies applicable to the analysis of **raucaffricine** and related indole alkaloids.

NMR Spectroscopy of Indole Alkaloids

A general protocol for acquiring NMR spectra of indole alkaloids like **raucaffricine** is as follows:

- Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical to ensure good signal resolution and to avoid signal overlap with the analyte.
- Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
- Data Acquisition:
 - ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR: Obtain a proton-decoupled ^{13}C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- 2D NMR: To aid in structural assignment, a suite of two-dimensional NMR experiments should be performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

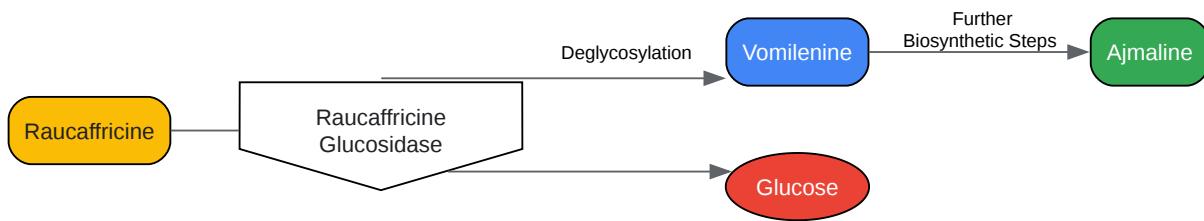
Mass Spectrometry of Indole Alkaloids

A general procedure for the mass spectrometric analysis of **raucaffricine** is:

- Sample Preparation: Prepare a dilute solution of the purified alkaloid (typically in the low $\mu\text{g/mL}$ to ng/mL range) in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, often with a small percentage of formic acid to promote protonation.
- Instrumentation: Employ a mass spectrometer equipped with an ESI source, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, which provides high-resolution and accurate mass measurements.
- Data Acquisition:
 - Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecule $[\text{M}+\text{H}]^+$.
 - Tandem MS (MS/MS): Select the precursor ion of **raucaffricine** for collision-induced dissociation (CID) to generate a fragmentation pattern. Varying the collision energy can provide more detailed structural information.

Biosynthetic Pathway of Raucaffricine

Raucaffricine is a key intermediate in the biosynthesis of ajmaline in plants of the *Rauwolfia* genus. The central step involving **raucaffricine** is its enzymatic deglycosylation.



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Biosynthesis of Ajmaline from **Raucaffricine**.

As depicted in the diagram, the enzyme **raucaffricine** β -glucosidase catalyzes the hydrolysis of the glycosidic bond in **raucaffricine**, releasing glucose and the aglycone vomilenine.^{[1][2]} Vomilenine then undergoes a series of further enzymatic transformations to yield the final product, ajmaline.^[1] This deglycosylation step is a critical control point in the ajmaline biosynthetic pathway.

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